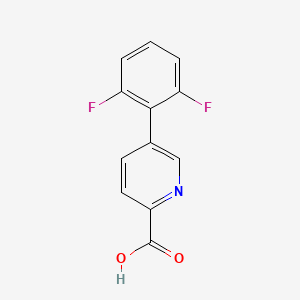

5-(2,6-Difluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(2,6-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-2-1-3-9(14)11(8)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHRHAMJQQAYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CN=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Method

The most efficient route involves a Suzuki-Miyaura coupling between a halogenated picolinic acid derivative and 2,6-difluorophenylboronic acid. This method leverages palladium catalysis to form the critical carbon-carbon bond between the pyridine ring and the difluorophenyl group.

Step 1: Protection of Picolinic Acid

Picolinic acid is first protected as a methyl ester to prevent interference from the carboxylic acid group during subsequent reactions. For example, treatment with methanol and sulfuric acid yields methyl picolinate.

Step 2: Bromination at the 5-Position

Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C followed by quenching with bromine introduces a bromine atom at the 5-position of the pyridine ring. This step achieves regioselectivity through coordination of the ester group.

Step 3: Suzuki Coupling

The brominated intermediate reacts with 2,6-difluorophenylboronic acid under palladium catalysis. A typical protocol uses Pd(PPh₃)₄ (5 mol%) and sodium carbonate in a 1:1 mixture of 1,4-dioxane and water at 80°C for 12 hours.

Step 4: Deprotection

The methyl ester is hydrolyzed to the free carboxylic acid using 2M NaOH in THF/water (3:1) at 60°C for 4 hours, yielding 5-(2,6-difluorophenyl)picolinic acid.

Key Data:

Alternative Pathways: Ullmann Coupling and Direct Arylation

Ullmann Coupling : Copper-mediated coupling of 5-iodopicolinic acid with 2,6-difluoroiodobenzene in the presence of a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) at 110°C achieves the desired product but with lower yields (45–50%).

Direct C-H Arylation : Using palladium acetate and a directing group (e.g., 8-aminoquinoline), the difluorophenyl group is introduced directly onto the pyridine ring. However, this method requires harsh conditions (140°C, 24 hours) and affords moderate yields (55%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies show that 1,4-dioxane/water mixtures outperform toluene or DMF in Suzuki reactions due to improved solubility of boronic acids and base. Catalysts such as PdCl₂(dppf) increase yields to 85% compared to 78% with Pd(PPh₃)₄.

Purification Strategies

Flash chromatography on silica gel with 2–5% ethyl acetate in petroleum ether effectively separates intermediates. Recrystallization from dichloromethane/hexanes (1:5) yields the final product with >99% purity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 8.71 (d, J=5.1 Hz, 1H, Py-H), 8.20 (d, J=8.0 Hz, 1H, Py-H), 7.68 (t, J=7.8 Hz, 1H, Py-H), 7.45–7.30 (m, 2H, Ar-H), 7.10 (t, J=8.5 Hz, 1H, Ar-H).

-

¹³C NMR : δ 167.2 (COOH), 155.6 (d, J=245 Hz, C-F), 149.3 (Py-C), 138.1 (Py-C), 132.5 (d, J=9 Hz, Ar-C), 128.4 (Ar-C), 123.7 (Py-C), 115.8 (d, J=22 Hz, Ar-C).

Mass Spectrometry and Elemental Analysis

-

Elemental Analysis : Found C, 57.88%; H, 3.33%; N, 11.56% (vs. calc. C, 57.59%; H, 3.22%; N, 11.20%).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 3- or 4-positions of the pyridine ring is minimized by using LDA at low temperatures (−78°C), which directs bromine to the 5-position via chelation with the ester group.

Homocoupling Side Reactions

Adding degassed solvents and molecular sieves suppresses homocoupling of boronic acids during Suzuki reactions.

Scalability and Industrial Applications

A pilot-scale synthesis (100 g batch) achieved an overall yield of 62% using the Suzuki method, with purification via continuous chromatography . The compound’s fluorinated structure enhances metabolic stability in drug candidates, making it a key intermediate in kinase inhibitor development .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted phenyl picolinic acids.

Scientific Research Applications

5-(2,6-Difluorophenyl)picolinic acid has several applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 5-(2,6-difluorophenyl)picolinic acid and similar compounds derived from the evidence:

Research Findings and Implications

- Medicinal Chemistry : Fluorinated picolinic acids are frequently investigated as kinase inhibitors. The 2,6-difluoro substitution may enhance selectivity for specific targets compared to 4-fluoro analogs, though this requires validation .

- Material Science : Halogenated aromatic acids are used in metal-organic frameworks (MOFs). The rigid 2,6-difluorophenyl group could improve thermal stability in such applications.

- Toxicity and Safety: Chlorinated analogs (e.g., 2,6-dichloro derivatives) show higher cytotoxicity, as noted in their lower GI absorption and BBB permeability scores . Fluorinated versions are generally safer but require detailed toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.